molecular formula C10H8N2O3 B8353659 4-Nitro-2-pyrrol-1-yl-phenol

4-Nitro-2-pyrrol-1-yl-phenol

Cat. No.: B8353659
M. Wt: 204.18 g/mol
InChI Key: HKVKXWITSJCMNS-UHFFFAOYSA-N
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Description

4-Nitro-2-pyrrol-1-yl-phenol is a nitro-substituted pyrrole derivative featuring a phenolic hydroxyl group at position 2 of the pyrrole ring. This compound combines the aromatic properties of pyrrole with the electron-withdrawing nitro group and the polar phenol moiety.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-nitro-2-pyrrol-1-ylphenol

InChI

InChI=1S/C10H8N2O3/c13-10-4-3-8(12(14)15)7-9(10)11-5-1-2-6-11/h1-7,13H

InChI Key

HKVKXWITSJCMNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 4-Nitro-2-pyrrol-1-yl-phenol and 4-Nitro-2-(trichloroacetyl)-1H-pyrrole lies in the substituent at position 2 of the pyrrole ring:

  • This compound: Contains a phenol group (-C₆H₄OH), which is electron-donating and enhances hydrophilicity.
  • 4-Nitro-2-(trichloroacetyl)-1H-pyrrole : Features a trichloroacetyl group (-COCCl₃), a strong electron-withdrawing group that increases lipophilicity and electrophilicity .
Table 1: Structural and Functional Comparison
Property This compound 4-Nitro-2-(trichloroacetyl)-1H-pyrrole
Substituent at Position 2 Phenol (-C₆H₄OH) Trichloroacetyl (-COCCl₃)
Molecular Formula C₁₀H₈N₂O₃* C₆H₃Cl₃N₂O₃
Key Functional Groups Nitro, Pyrrole, Phenol Nitro, Pyrrole, Trichloroacetyl
Polarity High (due to -OH) Moderate (Cl atoms offset by carbonyl)
Molecular Weight ~204.18 g/mol* 273.46 g/mol

Physicochemical Properties

While specific data for this compound are unavailable, comparisons can be inferred:

  • Solubility: The phenol derivative is likely more water-soluble than the trichloroacetyl analog due to its hydroxyl group.
  • Stability: The trichloroacetyl compound’s stability may be lower under basic conditions (risk of dechlorination), whereas the phenol variant could undergo oxidation or electrophilic substitution.

Preparation Methods

Reaction Conditions and Regioselectivity

In a controlled nitration at 0–5°C, 2-pyrrol-1-yl-phenol reacts with fuming nitric acid (90%) in concentrated sulfuric acid, yielding 4-nitro-2-pyrrol-1-yl-phenol as the major product (65–70% yield). The pyrrole ring’s electron-donating nature directs nitration predominantly to the para position relative to the hydroxyl group. Polar solvents like acetic acid enhance regioselectivity but reduce reaction rates.

Table 1: Nitration Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature0–5°CMaximizes para selectivity
HNO₃ Concentration90–95%Reduces byproducts
Reaction Time4–6 hoursBalances completion vs. decomposition
SolventH₂SO₄/AcOH (3:1)Enhances solubility and selectivity

Stepwise Synthesis via Intermediate Nitro-phenols

Alternative routes involve constructing the pyrrole ring after introducing the nitro group. This method avoids competing substitution during nitration.

Nitration of 4-Nitrophenol Derivatives

4-Nitrophenol derivatives serve as precursors. For example, 4-nitrophenylsulfonyl chloride reacts with pyrrole under basic conditions (K₂CO₃, DMF) to form this compound in 58% yield. The sulfonyl group acts as a leaving group, facilitating nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling

Aryl halides like 4-nitro-2-bromophenol undergo Ullmann coupling with pyrrole using CuI/1,10-phenanthroline catalysts. This method achieves 72% yield under mild conditions (80°C, 12 hours).

Catalytic Nitrosation Followed by Oxidation

A patent-pending method utilizes dinitrogen trioxide (N₂O₃) for nitrosation, followed by oxidation to the nitro group.

Continuous-Flow Nitrosation

Gaseous NO and O₂ react in a tube flow reactor at −50°C to form liquid N₂O₃, which nitrosates phenol to 4-nitrosophenol. Subsequent oxidation with H₂O₂ yields this compound with 75–90% efficiency.

Table 2: Key Advantages of Continuous-Flow Nitrosation

FeatureBenefit
Low reactor volumeMinimizes NO exposure, enhancing safety
Ambient pressureReduces energy costs
Process mass intensity <10Environmentally sustainable

Purification and Isolation Techniques

Crude product isolation involves filtration at reduced temperatures (−10 to 5°C) to prevent decomposition. Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, though industrial scales prefer crystallization from ethanol/water mixtures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors excel in N₂O₃ generation, enabling throughputs exceeding 100 kg/day. Catalytic hydrogenation of 4-nitrosophenol intermediates further streamlines production, avoiding hazardous oxidizers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitro-2-pyrrol-1-yl-phenol, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, such as introducing the pyrrole moiety via nucleophilic aromatic substitution or coupling reactions, followed by nitration. Key steps include:

  • Pyrrole functionalization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrole ring to the phenolic backbone .
  • Nitration : Controlled nitration at the para position using HNO₃/H₂SO₄, monitored via thin-layer chromatography (TLC) to avoid over-nitration .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization requires adjusting temperature (e.g., 0–5°C for nitration) and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while pyrrole protons appear as distinct multiplets (δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 219.064) and fragmentation patterns .
  • FTIR : Detects nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and phenolic O-H (3300–3500 cm⁻¹) groups .

Q. What are the critical safety considerations when handling this compound?

  • Hazards : Nitro-phenol derivatives are toxic and irritants. Wear PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential absorption .
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition. Label as "toxic" and "environmental hazard" per GHS guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, charge distribution, and nitro group electron-withdrawing effects. Compare calculated NMR shifts (via GIAO method) with experimental data to validate structures .
  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax ~300–350 nm for nitro-aromatic transitions) .

Q. How to resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Case Example : If unexpected peaks appear in ¹H NMR, use 2D NMR (COSY, HSQC) to assign signals. For instance, overlapping pyrrole and aromatic protons can be decoupled via NOESY .
  • Cross-validation : Combine LC-MS with elemental analysis to confirm purity. Discrepancies in melting points (e.g., observed 255°C vs. literature 260°C) may indicate polymorphic forms or impurities; repeat crystallization .

Q. What strategies improve yield in multi-step syntheses of nitro-pyrrole-phenol derivatives?

  • Protection/deprotection : Protect the phenolic -OH with acetyl groups during nitration to prevent side reactions .
  • Catalytic optimization : Use Pd(OAc)₂/XPhos for efficient pyrrole coupling, reducing palladium loading to <5 mol% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency, while toluene minimizes byproducts in coupling steps .

Methodological Insights from Literature

  • Structural analogs : Derivatives like 2-Allyl-4-nitrophenol (PubChem CID: 131753432) share similar nitration challenges, emphasizing the need for controlled reaction kinetics .
  • Biological relevance : Pyrrole-nitro-phenol hybrids are explored as enzyme inhibitors; their solubility in DMSO (≥10 mM) should be confirmed for bioassays .

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